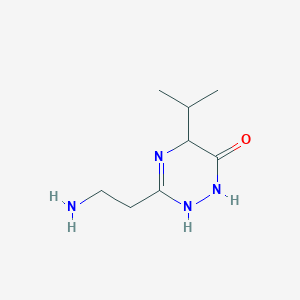
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is a chiral compound that features an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a benzonitrile derivative and an amino alcohol.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound may be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may find use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL: The enantiomer of the compound, which may have different biological activity.
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILE: The non-chiral version of the compound.
Other Benzonitrile Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
InChI-Schlüssel |
KACKDXQDSOFGIC-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C#N)[C@@H](CO)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)


![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)



![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
